6,6',7,7'-Tetrahydroxy-4,4,4',4'-tetramethyl-2,2'-spirobichroman
Overview
Description
6,6’,7,7’-Tetrahydroxy-4,4,4’,4’-tetramethyl-2,2’-spirobichroman is an organic compound with the molecular formula C21H24O6. It is known for its unique spirobichroman structure, which consists of two chroman units connected through a spiro linkage. This compound exhibits significant biocompatibility and biodegradability, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,7,7’-tetrahydroxy-4,4,4’,4’-tetramethyl-2,2’-spirobichroman typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method includes the use of acid catalysts to facilitate the formation of the spiro linkage between the chroman units. The reaction is usually carried out at elevated temperatures to ensure complete condensation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6,6’,7,7’-Tetrahydroxy-4,4,4’,4’-tetramethyl-2,2’-spirobichroman undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
6,6’,7,7’-Tetrahydroxy-4,4,4’,4’-tetramethyl-2,2’-spirobichroman has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Its biocompatibility makes it suitable for use in biological assays and as a component in biomaterials.
Medicine: The compound’s antioxidant properties are explored for potential therapeutic applications, including the treatment of oxidative stress-related diseases.
Mechanism of Action
The mechanism by which 6,6’,7,7’-tetrahydroxy-4,4,4’,4’-tetramethyl-2,2’-spirobichroman exerts its effects is primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. This activity is attributed to the presence of hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
- 6,6’,7,7’-Tetrahydroxy-4,4,4’,4’-tetramethyl-2,2’-spirobichroman
- 4,4,4’,4’-Tetramethyl-2,2’-spirobichroman-6,6’,7,7’-tetrol
- 4,4,4’,4’-Tetramethyl-2,2’-spirobi[chroman]-6,6’,7,7’-tetraol
Uniqueness
6,6’,7,7’-Tetrahydroxy-4,4,4’,4’-tetramethyl-2,2’-spirobichroman is unique due to its spirobichroman structure, which imparts distinct chemical and physical properties. Its high degree of hydroxylation enhances its antioxidant activity compared to similar compounds, making it particularly effective in scavenging free radicals .
Properties
IUPAC Name |
4,4,4',4'-tetramethyl-2,2'-spirobi[3H-chromene]-6,6',7,7'-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-19(2)9-21(26-17-7-15(24)13(22)5-11(17)19)10-20(3,4)12-6-14(23)16(25)8-18(12)27-21/h5-8,22-25H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUGPQFFJXSTDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(C3=CC(=C(C=C3O2)O)O)(C)C)OC4=CC(=C(C=C41)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325613 | |
Record name | 4,4,4',4'-Tetramethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[[1]benzopyran]-6,6',7,7'-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32737-35-2 | |
Record name | 32737-35-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512920 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4,4',4'-Tetramethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[[1]benzopyran]-6,6',7,7'-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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